Cas no 1823912-45-3 (3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride)
![3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride structure](https://ja.kuujia.com/scimg/cas/1823912-45-3x500.png)
3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-(tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
- 3-tert-butylsulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride
- 3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride
-
- MDL: MFCD26793137
- インチ: 1S/C11H21NS.ClH/c1-11(2,3)13-10-6-8-4-5-9(7-10)12-8;/h8-10,12H,4-7H2,1-3H3;1H
- InChIKey: DEGHBTCLDRSKFV-UHFFFAOYSA-N
- SMILES: Cl.S(C(C)(C)C)C1CC2CCC(C1)N2
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 173
- トポロジー分子極性表面積: 37.3
3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-241306-0.5g |
3-(tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride |
1823912-45-3 | 95% | 0.5g |
$671.0 | 2024-06-19 | |
Life Chemicals | F2167-0493-0.25g |
3-(tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride |
1823912-45-3 | 95%+ | 0.25g |
$436.0 | 2023-09-06 | |
Life Chemicals | F2167-0493-2.5g |
3-(tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride |
1823912-45-3 | 95%+ | 2.5g |
$968.0 | 2023-09-06 | |
Life Chemicals | F2167-0493-0.5g |
3-(tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride |
1823912-45-3 | 95%+ | 0.5g |
$459.0 | 2023-09-06 | |
TRC | T221731-1g |
3-(tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride |
1823912-45-3 | 1g |
$ 680.00 | 2022-06-03 | ||
Enamine | EN300-241306-0.25g |
3-(tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride |
1823912-45-3 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
TRC | T221731-500mg |
3-(tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride |
1823912-45-3 | 500mg |
$ 455.00 | 2022-06-03 | ||
Life Chemicals | F2167-0493-10g |
3-(tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride |
1823912-45-3 | 95%+ | 10g |
$2033.0 | 2023-09-06 | |
TRC | T221731-100mg |
3-(tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride |
1823912-45-3 | 100mg |
$ 115.00 | 2022-06-03 | ||
Life Chemicals | F2167-0493-1g |
3-(tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride |
1823912-45-3 | 95%+ | 1g |
$484.0 | 2023-09-06 |
3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride 関連文献
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochlorideに関する追加情報
Introduction to 3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride (CAS No. 1823912-45-3)
3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride, identified by its CAS number 1823912-45-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of bicyclic amines, featuring a unique structural framework that includes a sulfur-containing side chain and an azabicyclo[3.2.1]octane core. The hydrochloride salt form enhances its solubility and bioavailability, making it a promising candidate for further exploration in drug development.
The structural motif of 3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride presents a combination of rigid and flexible elements, which can be leveraged to modulate biological activity. The presence of the tert-butylsulfanyl group introduces steric hindrance, potentially influencing binding interactions with biological targets, while the azabicyclo[3.2.1]octane ring system offers a scaffold for conformational flexibility. These features make the compound an intriguing subject for studying structure-activity relationships (SAR) in drug design.
In recent years, there has been growing interest in developing novel therapeutic agents that target neurological and inflammatory disorders. The bicyclic amine core of 3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride shares structural similarities with several known bioactive molecules, suggesting potential applications in modulating neurotransmitter systems or inhibiting inflammatory pathways. Preliminary computational studies have indicated that this compound may exhibit favorable interactions with certain enzymes and receptors, warranting further experimental validation.
One of the most compelling aspects of 3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride is its potential as a lead compound for medicinal chemistry campaigns. The unique combination of functional groups allows for diverse chemical modifications, enabling researchers to optimize pharmacokinetic properties and target specificity. For instance, derivatization of the sulfur atom or the nitrogen lone pair could lead to novel analogs with enhanced binding affinity or selectivity for specific biological targets.
Recent advancements in biocatalysis and green chemistry have also highlighted the importance of sustainable synthetic methodologies. The synthesis of 3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride can be approached using catalytic processes that minimize waste and energy consumption, aligning with the broader goals of pharmaceutical innovation. Such environmentally conscious methods not only reduce costs but also contribute to the overall sustainability of drug development pipelines.
The pharmacological profile of 3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride is still under investigation, but initial studies suggest promising avenues for therapeutic intervention. Researchers are exploring its potential effects on enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are implicated in pain signaling and inflammation regulation. Additionally, the compound’s ability to cross the blood-brain barrier may make it relevant for treating central nervous system disorders.
Another area of interest is the compound’s potential role in modulating ion channels or receptors involved in neuronal communication. The structural features of tert-butylsulfanyl and azabicyclo[3.2.1]octane moieties could interact with specific binding pockets on ion channels, thereby modulating their activity. This opens up possibilities for developing novel treatments for conditions such as epilepsy or chronic pain syndromes.
The hydrochloride salt form of this compound enhances its pharmacological properties by improving solubility and stability in aqueous environments, which is crucial for formulation development and clinical trials. This form also facilitates precise dosing and administration routes, making it more suitable for therapeutic applications compared to its free base counterpart.
In conclusion, 3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride represents a structurally intriguing compound with significant potential in pharmaceutical research and drug development。 Its unique chemical properties and promising biological activities make it a valuable asset for medicinal chemists seeking to discover new therapeutic agents。 As research progresses, further elucidation of its pharmacological effects will be essential to unlock its full therapeutic potential。
1823912-45-3 (3-(Tert-butylsulfanyl)-8-azabicyclo[3.2.1]octane hydrochloride) Related Products
- 2171140-66-0(2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid)
- 1932131-65-1((3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid)
- 13363-59-2(Benzoicacid,2,2'-dithiobis3-methyl-)
- 14097-36-0(2-Methyl-6-nitro-1,2,3,4-tetrahydroisoquinoline)
- 954228-76-3(4-5-(2-thienyl)-1,3,4-oxadiazol-2-ylpiperidine)
- 2319838-88-3(3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one)
- 946199-25-3(2-(4-fluorophenoxy)-N-2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylacetamide)
- 1386985-57-4(1-(2,3-difluorophenyl)-2,2-difluoroethan-1-one)
- 895781-63-2(4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 1313712-45-6(1-(4-benzyl-piperazin-1-yl)-3-hydroxy-2-phenyl-propan-1-one)




